molecular formula C21H34O3 B13390775 Isoobtusilactone B

Isoobtusilactone B

Cat. No.: B13390775
M. Wt: 334.5 g/mol
InChI Key: RWMHGSZPUZTJHR-UHFFFAOYSA-N
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Description

Isoobtusilactone B is a naturally occurring butanolide, a type of lactone, which has been isolated from various plant species. This compound has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoobtusilactone B typically involves the use of starting materials such as cinnamic acid derivatives. The synthetic route often includes steps like esterification, cyclization, and oxidation. For instance, one common method involves the esterification of cinnamic acid followed by cyclization to form the lactone ring, and subsequent oxidation to yield this compound .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of plant cell cultures, have shown promise in producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Isoobtusilactone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted lactones with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which isoobtusilactone B exerts its effects involves several molecular targets and pathways:

    Apoptosis Induction: this compound induces apoptosis in cancer cells through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.

    Reactive Oxygen Species (ROS) Generation: The compound increases the production of ROS, which leads to oxidative stress and cell death in cancer cells.

    Inhibition of Enzymes: This compound inhibits various enzymes involved in inflammation and microbial growth.

Comparison with Similar Compounds

Isoobtusilactone B is often compared with other butanolides such as:

  • Obtusilactone A
  • Isoobtusilactone A
  • Epilitsenolide C1
  • Epilitsenolide C2

Uniqueness

This compound stands out due to its unique combination of biological activities and its specific mechanism of inducing apoptosis through the mitochondrial pathway. While other butanolides also exhibit biological activities, the specific pathways and targets of this compound provide it with distinct advantages in certain applications .

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

3-hexadec-7-enylidene-4-hydroxy-5-methylideneoxolan-2-one

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-20(22)18(2)24-21(19)23/h10-11,17,20,22H,2-9,12-16H2,1H3

InChI Key

RWMHGSZPUZTJHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCC=C1C(C(=C)OC1=O)O

Origin of Product

United States

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